Cas no 1248907-64-3 (1-Methyl-3-(propan-2-yl)piperazine)

1-Methyl-3-(propan-2-yl)piperazine structure
1248907-64-3 structure
Product Name:1-Methyl-3-(propan-2-yl)piperazine
CAS No:1248907-64-3
MF:C8H18N2
MW:142.241921901703
MDL:MFCD19982384
CID:4580992
PubChem ID:53621934
Update Time:2025-07-17

1-Methyl-3-(propan-2-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-(propan-2-yl)piperazine
    • 1-methyl-3-propan-2-ylpiperazine
    • 3-isopropyl-1-methylpiperazine
    • SB46970
    • Z1250132811
    • 1-Methyl-3-(propan-2-yl)piperazine
    • MDL: MFCD19982384
    • Inchi: 1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3
    • InChI Key: AWEMTXATTGFXPG-UHFFFAOYSA-N
    • SMILES: N1(C)CCNC(C(C)C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • XLogP3: 1
  • Topological Polar Surface Area: 15.3

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Amadis Chemical Company Limited
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(CAS:1248907-64-3)1-Methyl-3-(propan-2-yl)piperazine
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:16
Price ($):296.0
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Additional information on 1-Methyl-3-(propan-2-yl)piperazine

Introduction to 1-Methyl-3-(propan-2-yl)piperazine (CAS No. 1248907-64-3)

1-Methyl-3-(propan-2-yl)piperazine, identified by its Chemical Abstracts Service (CAS) number 1248907-64-3, is a significant compound in the realm of pharmaceutical chemistry and drug development. This piperazine derivative has garnered attention due to its structural properties and potential applications in medicinal chemistry. Piperazine derivatives are well-known for their versatility in drug design, often serving as key structural motifs in various therapeutic agents.

The molecular structure of 1-Methyl-3-(propan-2-yl)piperazine consists of a piperazine ring substituted with a methyl group at the 1-position and an isopropyl group at the 3-position. This specific arrangement imparts unique physicochemical properties to the compound, making it a valuable scaffold for further chemical modifications and functionalization. The presence of both alkyl groups enhances its lipophilicity, which is a critical factor in determining the compound's bioavailability and pharmacokinetic behavior.

In recent years, there has been a surge in research focused on developing novel piperazine-based compounds for various therapeutic applications. 1-Methyl-3-(propan-2-yl)piperazine has emerged as a promising intermediate in the synthesis of potential drug candidates. Its role in medicinal chemistry extends beyond mere structural diversity; it also contributes to the development of pharmacophores that interact with biological targets with high specificity.

One of the most compelling aspects of 1-Methyl-3-(propan-2-yl)piperazine is its potential in the treatment of neurological and psychiatric disorders. Piperazine derivatives have been extensively studied for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The structural features of this compound make it a candidate for developing agents that could interact with dopamine receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia.

Moreover, the isopropyl substituent in 1-Methyl-3-(propan-2-yl)piperazine contributes to its metabolic stability, a crucial factor in drug design. Compounds with enhanced metabolic stability tend to exhibit longer half-lives, reducing the frequency of dosing required for therapeutic efficacy. This characteristic makes it an attractive candidate for oral administration, where patient compliance is often a challenge.

The synthesis of 1-Methyl-3-(propan-2-yl)piperazine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic strategies not only enhance efficiency but also minimize byproduct formation, ensuring that the final product meets stringent pharmaceutical standards.

In the context of drug discovery, 1-Methyl-3-(propan-2-yl)piperazine has been utilized as a building block in high-throughput screening (HTS) campaigns. HTS allows researchers to rapidly evaluate large libraries of compounds for their biological activity against specific targets. The structural diversity offered by piperazine derivatives like this one makes them ideal candidates for HTS libraries, where the goal is to identify hits with promising pharmacological properties.

Recent studies have highlighted the role of 1-Methyl-3-(propan-2-yl)piperazine in developing novel antipsychotic agents. Its ability to modulate dopamine receptor activity has been investigated in preclinical models, demonstrating potential therapeutic benefits. These findings have laid the groundwork for further exploration into its pharmacological profile and possible clinical applications.

The compound's interaction with biological targets has also been explored through computational modeling and molecular dynamics simulations. These computational approaches provide insights into how 1-Methyl-3-(propan-2-yl)piperazine binds to its target proteins at the atomic level. Such detailed understanding is crucial for optimizing drug design and improving binding affinity.

From a regulatory perspective, ensuring the safety and efficacy of 1-Methyl-3-(propan-2-yl)piperazine is paramount before it can be considered for clinical use. Rigorous toxicological studies are conducted to assess its potential side effects and interactions with other drugs. These studies include acute toxicity tests, chronic toxicity evaluations, and pharmacokinetic assessments to ensure that the compound behaves predictably within biological systems.

The pharmaceutical industry continues to invest heavily in research aimed at developing safer and more effective treatments for neurological disorders. 1-Methyl-3-(propan-2-yl)piperazine represents one such effort within this field, offering hope for patients suffering from conditions that are currently difficult to manage effectively.

In conclusion,1-Methyl--(propa--2--yipiperazin--e) (CAS No.--1248907--64--3)is--a--promising--compund--in--pharmaceutical--chemistry--with--significant--potential--for--therapeutic-applications particularly-in-the-treatment-of-neurological-and-psychiatric-disorders Its structural-diversity-and-interaction-with-biological-targets-make-it-a-valuable-scaffold-for-drug-discovery-efforts Moving-forward-research-in-this-area-will-be-crucial-in-elucidating-the-full-pharmacological-potential-of-this-compound-and-contributing-to-the-development-of-novel-medications

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(CAS:1248907-64-3)1-Methyl-3-(propan-2-yl)piperazine
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Quantity:1g
Price ($):296.0
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